Hydrazine, 1-benzyl-1-phenethyl-, hydrochloride
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Overview
Description
Hydrazine, 1-benzyl-1-phenethyl-, hydrochloride is a chemical compound with the molecular formula C13H15ClN2. It is a derivative of hydrazine, characterized by the presence of benzyl and phenethyl groups attached to the nitrogen atoms. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrazine, 1-benzyl-1-phenethyl-, hydrochloride typically involves the reaction of benzylhydrazine with phenethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C6H5CH2NHNH2+C6H5CH2CH2Cl→C6H5CH2NHNHCH2C6H5⋅HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Hydrazine, 1-benzyl-1-phenethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The benzyl and phenethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazones, while reduction may produce simpler hydrazine derivatives.
Scientific Research Applications
Hydrazine, 1-benzyl-1-phenethyl-, hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of hydrazine, 1-benzyl-1-phenethyl-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrazones with carbonyl-containing compounds, which can then undergo further reactions. The specific pathways and molecular targets depend on the context of its use and the specific reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
Benzylhydrazine dihydrochloride: Similar in structure but lacks the phenethyl group.
Phenylhydrazine hydrochloride: Contains a phenyl group instead of benzyl and phenethyl groups.
1-Methyl-1-phenylhydrazine: Contains a methyl group instead of benzyl and phenethyl groups.
Uniqueness
Hydrazine, 1-benzyl-1-phenethyl-, hydrochloride is unique due to the presence of both benzyl and phenethyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it valuable in specific synthetic and research applications.
Properties
CAS No. |
97494-94-5 |
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Molecular Formula |
C15H19ClN2 |
Molecular Weight |
262.78 g/mol |
IUPAC Name |
1-benzyl-1-(2-phenylethyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C15H18N2.ClH/c16-17(13-15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14;/h1-10H,11-13,16H2;1H |
InChI Key |
QAOUSRHLIXLPGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
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